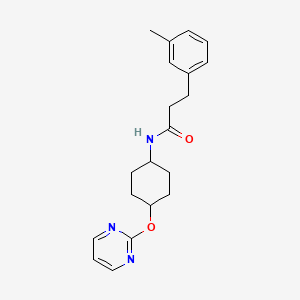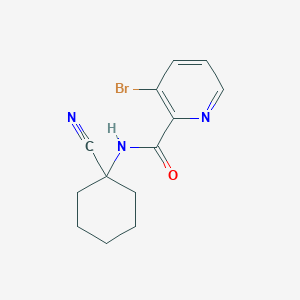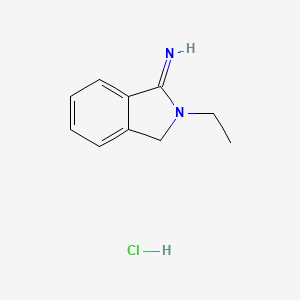
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide, also known as JNJ-39729209, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been synthesized using a unique method and has been extensively studied for its potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of several enzymes involved in cellular signaling pathways, making it a promising tool for studying the role of these pathways in various diseases. Additionally, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide has been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for these conditions.
Wirkmechanismus
The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide involves the inhibition of several enzymes involved in cellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of the protein kinases PI3K and mTOR, which are involved in the regulation of cell growth and survival. By inhibiting these enzymes, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide can disrupt cellular signaling pathways and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models of inflammatory diseases. Additionally, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide in lab experiments is its specificity for the PI3K and mTOR enzymes. This specificity allows for the selective inhibition of these enzymes without affecting other cellular processes. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide in lab experiments is its limited solubility in aqueous solutions, which may affect its ability to penetrate cell membranes.
Zukünftige Richtungen
There are several future directions for the development and study of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide. One direction is the further study of its potential therapeutic applications in cancer and inflammatory diseases. Additionally, the development of more soluble analogs of this compound may improve its efficacy in lab experiments and potential therapeutic applications. Finally, the identification of additional cellular targets of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide may expand its potential applications in scientific research.
Synthesemethoden
The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide is a unique process involving several steps. The first step involves the reaction of 2-chloropyrimidine with cyclohexanol in the presence of a base to form 4-(pyrimidin-2-yloxy)cyclohexanol. This intermediate is then reacted with m-tolylpropanamide in the presence of a base and a coupling agent to form the final product, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide.
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-N-(4-pyrimidin-2-yloxycyclohexyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-4-2-5-16(14-15)6-11-19(24)23-17-7-9-18(10-8-17)25-20-21-12-3-13-22-20/h2-5,12-14,17-18H,6-11H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWAXFMUYZJTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2413657.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2413658.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2413661.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2413662.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone](/img/structure/B2413663.png)

![(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2413665.png)
![5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2413667.png)



![1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2413674.png)
![2-[1-(4-Methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2413676.png)